3-(5-((Isopropyl(methyl)amino)methyl)thiophen-3-yl)prop-2-yn-1-amine
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Overview
Description
3-(5-((Isopropyl(methyl)amino)methyl)thiophen-3-yl)prop-2-yn-1-amine is a compound that features a thiophene ring, an isopropyl(methyl)amino group, and a prop-2-yn-1-amine group. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic electronics . This compound, with its unique structure, holds potential for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These reactions often require specific catalysts and conditions, such as the use of phosphorus pentasulfide (P4S10) in the Paal–Knorr synthesis.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale application of the aforementioned synthetic routes, optimized for yield and efficiency. The use of continuous flow reactors and advanced purification techniques would be essential to ensure the quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(5-((Isopropyl(methyl)amino)methyl)thiophen-3-yl)prop-2-yn-1-amine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The alkyne group can be reduced to an alkene or alkane.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the alkyne group can produce alkenes or alkanes.
Scientific Research Applications
3-(5-((Isopropyl(methyl)amino)methyl)thiophen-3-yl)prop-2-yn-1-amine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Mechanism of Action
The mechanism of action of 3-(5-((Isopropyl(methyl)amino)methyl)thiophen-3-yl)prop-2-yn-1-amine would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the thiophene ring and amino groups allows for various interactions, including hydrogen bonding and π-π stacking, which can influence its biological activity.
Comparison with Similar Compounds
Similar Compounds
Thiophene: A simpler analog with a five-membered ring containing sulfur.
2-Aminothiophene: Contains an amino group attached to the thiophene ring.
3-(2-Bromoethyl)thiophene: Features a bromoethyl group instead of the isopropyl(methyl)amino group.
Uniqueness
3-(5-((Isopropyl(methyl)amino)methyl)thiophen-3-yl)prop-2-yn-1-amine is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C12H18N2S |
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Molecular Weight |
222.35 g/mol |
IUPAC Name |
3-[5-[[methyl(propan-2-yl)amino]methyl]thiophen-3-yl]prop-2-yn-1-amine |
InChI |
InChI=1S/C12H18N2S/c1-10(2)14(3)8-12-7-11(9-15-12)5-4-6-13/h7,9-10H,6,8,13H2,1-3H3 |
InChI Key |
ZRDVHVAFBIYCQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C)CC1=CC(=CS1)C#CCN |
Origin of Product |
United States |
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